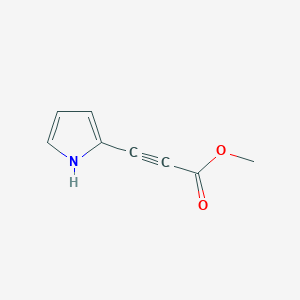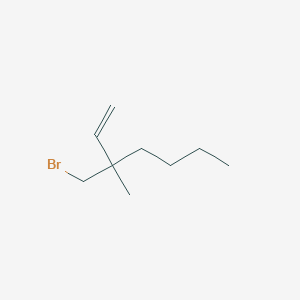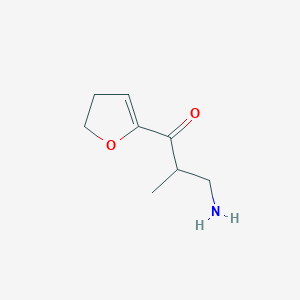![molecular formula C11H15NO4 B13166947 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid is a chemical compound with the molecular formula C11H15NO4. It is known for its unique structure, which includes an aminoethyl group, a methoxyphenoxy group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then subjected to a reductive amination reaction with ethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenoxyacetic acids .
Scientific Research Applications
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
- 2-[4-(1-Aminoethyl)-2-hydroxyphenoxy]acetic acid
- 2-[4-(1-Aminoethyl)-2-chlorophenoxy]acetic acid
- 2-[4-(1-Aminoethyl)-2-nitrophenoxy]acetic acid
Comparison: Compared to these similar compounds, 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI Key |
JRXRMZMQYPBWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
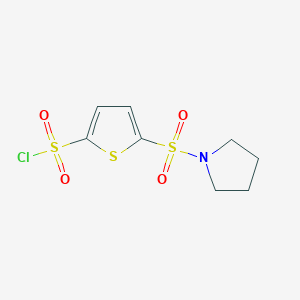
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)
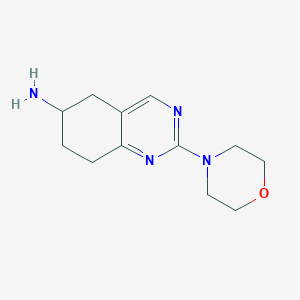
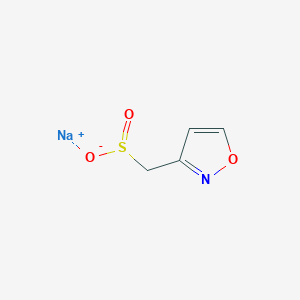
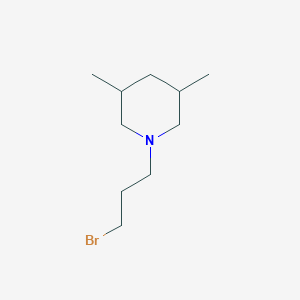
![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)
![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
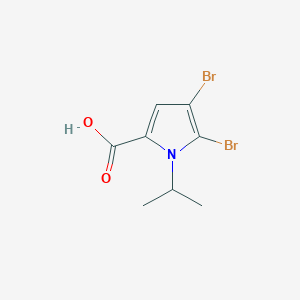
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
